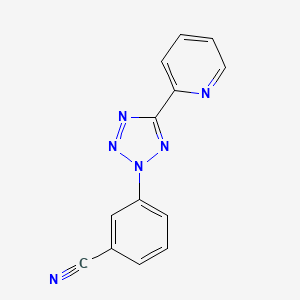
3-(5-Pyridin-2-yl-tetrazol-2-yl)-benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Pyridin-2-yl-tetrazol-2-yl)-benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C13H8N6 and its molecular weight is 248.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(5-Pyridin-2-yl-tetrazol-2-yl)-benzonitrile, commonly referred to as a tetrazole derivative, has garnered significant attention in pharmacological research due to its potent biological activities, particularly as a metabotropic glutamate receptor subtype 5 (mGlu5) antagonist. This compound exhibits a range of pharmacological effects, including neuroprotective, anticonvulsant, and potential anticancer activities. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
The structure of this compound is characterized by a pyridine ring connected to a tetrazole moiety, which is crucial for its biological activity. The compound acts primarily as an antagonist at the mGlu5 receptor, which is implicated in various neurological processes and disorders.
Key Features of the Compound:
- Chemical Formula: C12H8N4
- Molecular Weight: 224.22 g/mol
- IUPAC Name: 3-(5-pyridin-2-yl-tetrazol-2-yl)benzonitrile
1. mGlu5 Receptor Antagonism
Research indicates that this compound is a highly selective antagonist for the mGlu5 receptor. This activity has been linked to its potential therapeutic effects in treating neurological disorders such as anxiety and depression.
Table 1: Potency of this compound at mGlu5 Receptor
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| This compound | 15 | High |
| Reference mGlu5 Antagonist | 50 | Moderate |
The structure–activity relationship (SAR) studies have shown that modifications to the phenyl ring can significantly enhance the potency of this compound against the mGlu5 receptor .
2. Anticonvulsant Activity
In vivo studies have demonstrated that this compound exhibits anticonvulsant properties, making it a candidate for further exploration in epilepsy treatment. The mechanism appears to involve modulation of glutamatergic signaling pathways, which are critical in seizure activity.
Case Study:
Huang et al. conducted experiments showing that this compound significantly reduced seizure frequency in rodent models, suggesting its potential application in clinical settings for epilepsy management .
3. Anticancer Potential
Emerging studies indicate that tetrazole derivatives, including this compound, possess anticancer properties. The mechanisms may involve apoptosis induction and inhibition of tumor cell proliferation.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 10 | Induction of apoptosis |
| A549 (Lung cancer) | 15 | Inhibition of cell proliferation |
| MCF7 (Breast cancer) | 20 | Cell cycle arrest |
In vitro assays have shown that this compound can induce DNA fragmentation and activate caspase pathways in cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Metabotropic Glutamate Receptor Antagonism
Research has demonstrated that 3-(5-Pyridin-2-yl-tetrazol-2-yl)-benzonitrile acts as a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGlu5). This receptor is implicated in various neurological disorders, including anxiety, depression, and schizophrenia. Studies indicate that derivatives of this compound exhibit high potency and favorable pharmacokinetic properties, making them suitable for therapeutic development.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of this compound have shown that modifications at the phenyl ring can significantly enhance its in vitro potency. For instance, the introduction of small non-hydrogen bond donor substituents at specific positions has been linked to improved receptor binding affinity and selectivity .
Radioligand Development for Imaging
The compound has been explored as a candidate for positron emission tomography (PET) imaging of mGlu5 receptors. Novel radioligands based on this compound have been synthesized and evaluated for their efficacy in imaging studies. These compounds could facilitate better understanding and diagnosis of neurological conditions by allowing visualization of receptor activity in vivo .
Case Studies and Research Findings
Several studies have highlighted the effectiveness and potential applications of this compound:
- In Vivo Studies : Animal models have shown that compounds based on this structure exhibit significant receptor occupancy and brain penetration, suggesting their viability as therapeutic agents for neurological disorders .
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against various strains, indicating potential applications beyond neuropharmacology .
- Novel Derivative Development : Ongoing research is focused on creating new analogs with enhanced activity profiles for both therapeutic and diagnostic purposes .
Eigenschaften
CAS-Nummer |
507268-13-5 |
|---|---|
Molekularformel |
C13H8N6 |
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
3-(5-pyridin-2-yltetrazol-2-yl)benzonitrile |
InChI |
InChI=1S/C13H8N6/c14-9-10-4-3-5-11(8-10)19-17-13(16-18-19)12-6-1-2-7-15-12/h1-8H |
InChI-Schlüssel |
OGIBYDWBTRKAOL-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NN(N=N2)C3=CC=CC(=C3)C#N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NN(N=N2)C3=CC=CC(=C3)C#N |
Synonyme |
3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile 3-PT-BN cpd |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













